molecular formula C17H18N2O2S2 B11475587 1H-Pyrrol-2-amine, 4,5-dimethyl-3-(phenylsulfonyl)-1-(2-thienylmethyl)-

1H-Pyrrol-2-amine, 4,5-dimethyl-3-(phenylsulfonyl)-1-(2-thienylmethyl)-

Cat. No.: B11475587
M. Wt: 346.5 g/mol
InChI Key: MUSUMQXZHZJESR-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with benzenesulfonyl, dimethyl, and thiophen-2-ylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach is the Paal-Knorr synthesis, which forms the pyrrole ring. The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The benzenesulfonyl group can be added through sulfonylation reactions using reagents like benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling and sulfonylation steps using industrial catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The thiophene moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzenesulfonyl, dimethyl, and thiophen-2-ylmethyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C17H18N2O2S2/c1-12-13(2)19(11-14-7-6-10-22-14)17(18)16(12)23(20,21)15-8-4-3-5-9-15/h3-10H,11,18H2,1-2H3

InChI Key

MUSUMQXZHZJESR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CS3)C

Origin of Product

United States

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